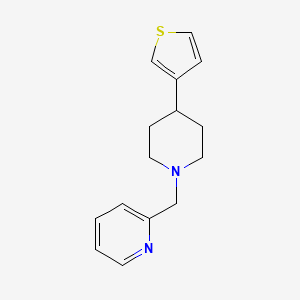
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a pyrimidine moiety, and a fluorophenyl group, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and guanidine under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Final Amidation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially yielding amines or reduced pyrimidine derivatives.
Substitution: The aromatic fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, organometallics, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic, basic, or catalytic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or other parts of the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide may be studied for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new therapeutic agents or biochemical tools.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor, receptor modulator, or other therapeutic agent. Preclinical studies might explore its efficacy and safety in various disease models.
Industry
In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its chemical stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.
Receptor Modulation: It might interact with cellular receptors, altering their signaling pathways and physiological responses.
Pathway Interference: The compound could disrupt specific biochemical pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-methylphenyl)piperidine-1-carboxamide: Contains a methyl group instead of fluorine, which might affect its chemical properties and interactions.
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-bromophenyl)piperidine-1-carboxamide:
Uniqueness
The presence of the fluorophenyl group in 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications.
特性
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-11-17(21-13(2)20-12)25-14-7-9-23(10-8-14)18(24)22-16-6-4-3-5-15(16)19/h3-6,11,14H,7-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGWEOUMBAVUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605006.png)




![tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B2605016.png)
![4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2605017.png)
![N-(2-chloro-4-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2605018.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)
![1-methyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2605020.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)

